CADMIUM STANNATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cadmium stannate, also known as cadmium tin oxide, is a transparent conducting oxide with the chemical formula Cd2SnO4. It is widely used in various applications due to its excellent electrical and optical properties. This compound is similar to indium tin oxide and has gained attention for its potential use in solar cells, transparent electrodes, and other electronic devices .

Mécanisme D'action

Target of Action

Cadmium Stannate (Cd2SnO4) is a type of transparent conducting oxide . Its primary targets are the electrical and optical properties of materials, particularly in the context of thin film solar cells . It is widely used due to its similarity to indium tin oxide .

Biochemical Pathways

Specifically, it affects the electrical resistivity and optical properties of materials, which are crucial for their performance in various applications, such as solar cells .

Pharmacokinetics

The properties of this compound can be altered through processes such as annealing, which can be considered analogous to the concept of metabolism in pharmacokinetics .

Result of Action

The action of this compound results in materials with altered electrical resistivity and optical properties . For example, Cd2SnO4 films that have been annealed in a nitrogen atmosphere exhibit decreased resistivity and increased optical band gap . These changes enhance the performance of these materials in their respective applications.

Action Environment

The action of this compound is influenced by environmental factors such as the atmosphere in which annealing takes place . For instance, Cd2SnO4 films annealed in a nitrogen atmosphere show different properties compared to those annealed in an argon atmosphere . Therefore, the environment plays a crucial role in determining the efficacy and stability of this compound’s action.

Analyse Biochimique

Biochemical Properties

Cadmium Stannate nanoparticles have been found to exhibit antibacterial activities, particularly against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria

Cellular Effects

The antibacterial activities of this compound suggest that it can influence cell function in bacteria. It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of bacterial growth .

Molecular Mechanism

Its antibacterial activity suggests that it may bind to certain biomolecules in bacteria, potentially inhibiting enzyme activity or altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound nanoparticles have been shown to exhibit antibacterial activity

Méthodes De Préparation

Cadmium stannate can be synthesized using various methods, including solid-state reactions, spray pyrolysis, and magnetron sputtering.

Solid-State Reactions: This method involves the reaction of cadmium oxide and tin oxide at high temperatures.

Spray Pyrolysis: In this technique, cadmium acetate and tin chloride precursors are sprayed onto a heated substrate at temperatures between 400°C and 500°C.

Magnetron Sputtering: This method involves the deposition of this compound films using a radio frequency magnetron sputtering technique.

Analyse Des Réactions Chimiques

Cadmium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form cadmium oxide and tin oxide. This reaction typically occurs at high temperatures in the presence of oxygen.

Reduction: this compound can be reduced to its constituent elements, cadmium and tin, under reducing conditions such as hydrogen gas.

Applications De Recherche Scientifique

Cadmium stannate has a wide range of scientific research applications:

Solar Cells: this compound is used as a transparent electrode in thin-film solar cells, such as cadmium telluride and copper indium gallium selenide solar cells.

Transparent Conductors: This compound is used in the production of transparent conductive films for touch screens, displays, and other electronic devices.

Comparaison Avec Des Composés Similaires

Cadmium stannate is often compared to other transparent conducting oxides, such as indium tin oxide and zinc stannate.

Indium Tin Oxide: Indium tin oxide is widely used in transparent conductive films due to its excellent electrical conductivity and optical transmittance.

Zinc Stannate: Zinc stannate is another transparent conducting oxide with applications in gas sensors and photocatalysis.

Similar Compounds

- Indium tin oxide (In2O3:Sn)

- Zinc stannate (Zn2SnO4)

- Tin oxide (SnO2)

This compound stands out due to its unique combination of high optical transmittance and good electrical conductivity, making it a valuable material for various applications in electronics and renewable energy .

Propriétés

Numéro CAS |

12185-56-7 |

|---|---|

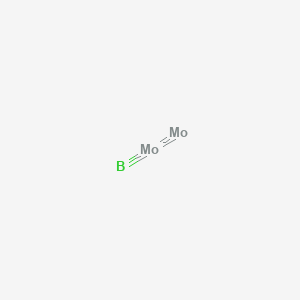

Formule moléculaire |

CdOSn |

Poids moléculaire |

247.12 g/mol |

Nom IUPAC |

cadmium;oxotin |

InChI |

InChI=1S/Cd.O.Sn |

Clé InChI |

BEQNOZDXPONEMR-UHFFFAOYSA-N |

SMILES canonique |

O=[Sn].[Cd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.